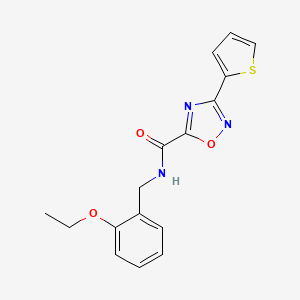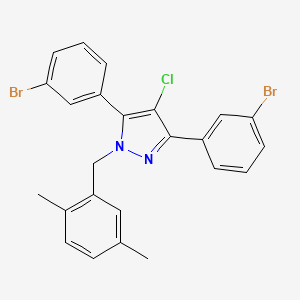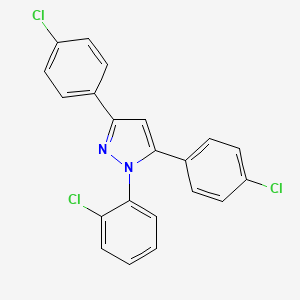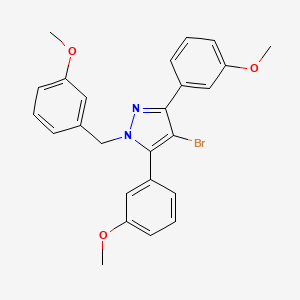![molecular formula C22H23ClN6O B10928355 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928355.png)
N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and various substituents that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of N4-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and pyridine derivatives under specific reaction conditions . Industrial production methods may employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has significant applications in scientific research. It is used in medicinal chemistry for the development of new therapeutic agents due to its potential antileishmanial and antimalarial activities . Additionally, it is employed in biological studies to investigate its effects on various cellular pathways and molecular targets . In the industrial sector, this compound is explored for its potential use in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N~4~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives, such as N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine . While both compounds share a pyrazole core, their substituents and resulting properties differ significantly.
Properties
Molecular Formula |
C22H23ClN6O |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23ClN6O/c1-6-29-21-18(13(3)26-29)16(11-17(24-21)15-9-7-12(2)8-10-15)22(30)25-20-19(23)14(4)28(5)27-20/h7-11H,6H2,1-5H3,(H,25,27,30) |
InChI Key |
JJCXWQFBGZTGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=NN(C(=C4Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928286.png)

![1-(3-methoxypropyl)-3-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B10928312.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10928314.png)
![1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10928318.png)
![N-(4-tert-butylcyclohexyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10928321.png)


![N-(2-methoxy-5-methylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928334.png)

![Methyl 4-methyl-3-[(prop-2-en-1-ylcarbamothioyl)amino]benzoate](/img/structure/B10928343.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928347.png)
